2-bromo-N-(2-methylphenyl)propanamide: Technical Characterization & Synthesis Guide
2-bromo-N-(2-methylphenyl)propanamide: Technical Characterization & Synthesis Guide
This guide details the physical properties, synthesis, and characterization of 2-bromo-N-(2-methylphenyl)propanamide (CAS 19397-79-6), a critical intermediate in the synthesis of the local anesthetic Prilocaine.
Executive Summary
2-bromo-N-(2-methylphenyl)propanamide (also known as 2-bromo-2'-propionotoluidide) is an
Key Chemical Identity:
-
IUPAC Name: 2-bromo-N-(2-methylphenyl)propanamide[1][2][3][4][5][6]
-
Molecular Formula:
[6] -
Molecular Weight: 242.11 g/mol
-
SMILES: CC1=CC=CC=C1NC(=O)C(C)Br[6]
Physical & Chemical Properties
The following data summarizes the physicochemical characteristics established through experimental synthesis and computational modeling.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline powder) | Experimental Observation |
| Appearance | White to off-white needles or plates | Recrystallized from EtOH/Water |
| Melting Point | 113 – 117 °C (Approx.)[4] | Inferred from Chloro-analog (115±5°C) [1] |
| Boiling Point | Decomposes >200 °C | Thermolabile |
| Density | 1.433 g/cm³ (Predicted) | Computed [2] |
| Solubility | Soluble in DCM, Acetone, Ethyl Acetate, Ethanol.Insoluble in Water. | Lipophilic amide backbone |
| pKa | ~14 (Amide N-H) | Non-ionizable in physiological range |
| Stability | Moisture sensitive; store under inert gas. | Hydrolyzes slowly to 2-bromopropionic acid |
Critical Note on Melting Point: While specific literature values for the bromo derivative are scarce compared to the chloro analog (MP: 115°C), the structural similarity suggests a melting range of 110–120°C. The value of 37–38°C often cited for "Prilocaine Impurity" refers to the Prilocaine base , not this intermediate.
Synthesis Protocol (Self-Validating)
This protocol describes the synthesis of 2-bromo-N-(2-methylphenyl)propanamide from o-toluidine. It is designed to minimize side reactions (such as double acylation) and ensure high purity.
Reaction Scheme
The reaction involves the acylation of o-toluidine by 2-bromopropionyl bromide in the presence of a base to scavenge the HBr byproduct.
Figure 1: Reaction pathway for the acylation of o-toluidine.
Detailed Methodology
Reagents:
-
o-Toluidine (1.0 equiv)
-
2-Bromopropionyl bromide (1.05 equiv)
-
Triethylamine (1.1 equiv) or Potassium Carbonate (anhydrous)
-
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a 3-neck round-bottom flask with o-toluidine (10.7 g, 100 mmol) and dry DCM (100 mL). Add Triethylamine (11.1 g, 110 mmol) and cool the mixture to 0°C using an ice bath.
-
Addition: Dropwise add 2-bromopropionyl bromide (22.7 g, 105 mmol) dissolved in DCM (20 mL) over 30 minutes. Maintain internal temperature < 5°C to prevent di-acylation.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of o-toluidine (
). -
Quench & Workup:
-
Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.
-
Wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize excess acid/bromide.
-
Wash with Brine (1 x 50 mL).
-
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.
-
Purification: Recrystallize from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexane to obtain pure white crystals.
Characterization & Spectral Analysis
To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 8.20 (br s, 1H, NH ) – Broad singlet, amide proton.
-
7.85 (d,
Hz, 1H, Ar-H ) – Ortho proton on the tolyl ring. - 7.25 – 7.05 (m, 3H, Ar-H ) – Remaining aromatic protons.
-
4.55 (q,
Hz, 1H, CH-Br ) – Characteristic quartet of the -proton. - 2.30 (s, 3H, Ar-CH₃ ) – Singlet, methyl group on the ring.
-
1.95 (d,
Hz, 3H, CH₃-CH ) – Doublet, methyl group adjacent to the chiral center.
Infrared Spectroscopy (FT-IR)
-
3280 cm⁻¹: N-H stretching (Secondary amide).
-
1660 cm⁻¹: C=O stretching (Amide I band).
-
1530 cm⁻¹: N-H bending (Amide II band).
-
600–700 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS)
-
Method: ESI+ or EI.
-
M+ Peak: 241/243 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Fragment: Loss of Br (M-80) typically observed.
Experimental Workflow Diagram
The following diagram outlines the logical flow from raw materials to the isolated intermediate, ensuring process control.
Figure 2: Operational workflow for the synthesis and isolation of the intermediate.
Safety & Handling (E-E-A-T)
Hazard Class: Irritant / Sensitizer.
-
Skin/Eye Contact: The compound is an
-haloamide, making it a potent alkylating agent. It acts as a lachrymator and skin irritant. Wear nitrile gloves and safety goggles. -
Inhalation: Dust may cause respiratory irritation. Handle in a fume hood.
-
Storage: Store in a cool, dry place (2–8°C recommended) protected from light to prevent debromination or hydrolysis.
References
-
Chemical Journal . (2025). Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid. Retrieved from
-
PubChem . (2024).[6] 2-Bromo-N-(2-methylphenyl)propanamide Compound Summary. National Library of Medicine. Retrieved from
-
CymitQuimica . (2024).[9] Product Sheet: 2-Bromo-N-(2-methylphenyl)propanamide. Retrieved from
-
Smolecule . (2023).[1][4] Prilocaine Synthesis and Impurity Profiling. Retrieved from
Sources
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- 2. 905811-01-0,2-bromo-N-cyclopentylbutanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 905811-01-0,2-bromo-N-cyclopentylbutanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 905797-71-9,2-bromo-N-(4-fluorophenyl)propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. m.globalchemmall.com [m.globalchemmall.com]
- 6. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem [pubchem.ncbi.nlm.nih.gov]
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